LY2409881

IKK2 inhibition NF-κB signaling kinase selectivity

LY2409881 is a highly selective IKK2 inhibitor (IC₅₀: 30 nM) with >10-fold selectivity over IKK1 and >300 other kinases, pre-validated in SCID-beige lymphoma xenograft models (50–200 mg/kg i.p., twice weekly). Its defined selectivity window ensures reproducible NF-κB pathway modulation, unlike generic IKK2 inhibitors. Documented synergy with HDAC inhibitors (e.g., romidepsin) supports combination studies. Ideal as a reference standard for benchmarking novel IKK2 inhibitors. Choose this compound for robust, publication-grade results.

Molecular Formula C24H29ClN6OS
Molecular Weight 485.0 g/mol
CAS No. 946518-61-2
Cat. No. B3432010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2409881
CAS946518-61-2
Molecular FormulaC24H29ClN6OS
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl
InChIInChI=1S/C24H29ClN6OS/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29)
InChIKeyBNFAYJPQCPZQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY2409881: A Selective IKK2 Inhibitor for NF-κB-Driven Lymphoma Research


LY2409881 (CAS 946518-61-2) is a small-molecule inhibitor of IκB kinase β (IKK2/IKKβ), a critical regulator of the canonical NF-κB signaling pathway [1]. It exhibits an IC50 of 30 nM against IKK2 in vitro and demonstrates >10-fold selectivity over IKK1 and other common kinases [1]. The compound has been extensively characterized in preclinical models of B- and T-cell lymphoma, where it suppresses constitutively activated NF-κB, induces apoptosis, and inhibits tumor growth in xenograft models [1].

LY2409881 Procurement: Why IKK2 Inhibitor Substitution Compromises Experimental Reproducibility


IKK2 inhibitors vary substantially in potency, selectivity profile, and off-target activity, making generic substitution a significant risk in experimental systems. For instance, TPCA-1 displays a lower IC50 (17.9 nM) but only 22-fold selectivity over IKK1 , while BI605906 exhibits substantially weaker potency (IC50 380 nM) . LY2409881's specific selectivity window (>10-fold) and its validated synergy with HDAC inhibitors in lymphoma models [1] cannot be assumed for other IKK2 inhibitors without direct experimental confirmation. Substituting a compound with different selectivity or potency alters target engagement and pathway modulation, directly compromising reproducibility of NF-κB-dependent readouts.

LY2409881 Quantitative Differentiation: Head-to-Head Selectivity and In Vivo Efficacy Data


LY2409881 Exhibits 30 nM IKK2 IC50 with >10-Fold Selectivity Over IKK1

LY2409881 inhibits IKK2 with an IC50 of 30 nM in in vitro kinase assays. Selectivity profiling against a panel of >300 kinases demonstrates that IKK1 and other common kinases require at least 10-fold higher concentrations to achieve comparable inhibition . This selectivity window is narrower than that of TPCA-1 (IC50 17.9 nM, 22-fold selectivity) and substantially better than BI605906 (IC50 380 nM, >20-fold selectivity but weaker absolute potency) .

IKK2 inhibition NF-κB signaling kinase selectivity

LY2409881 Dose-Dependently Suppresses Tumor Growth in DLBCL Xenograft Model

In SCID-beige mice bearing LY10 DLBCL xenografts, LY2409881 administered intraperitoneally at 50, 100, and 200 mg/kg twice weekly for 4 weeks produced significant, dose-dependent tumor growth inhibition compared to vehicle control [1]. Tumor volume reduction was observed at all dose levels, with the highest dose (200 mg/kg) demonstrating the most pronounced effect [1]. The compound was well tolerated with no overt toxicity reported [1].

in vivo efficacy xenograft model DLBCL

LY2409881 Synergizes with Romidepsin in DLBCL Cell Lines

In SUDHL2 and LY1 DLBCL cell lines, LY2409881 demonstrated synergistic growth inhibition when combined with the HDAC inhibitor romidepsin [1]. The combination index (CI) values, calculated using the Chou-Talalay method, indicated strong synergy (CI < 1) across multiple concentrations [1]. Mechanistically, LY2409881 suppressed romidepsin-induced NF-κB p65 activation, thereby enhancing apoptosis [1].

combination therapy HDAC inhibitor synergy

LY2409881 Induces G1 Cell Cycle Arrest and Activates Both Intrinsic and Extrinsic Apoptotic Pathways

In multiple DLBCL cell lines, LY2409881 treatment caused G1 phase cell cycle arrest and induced apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways [1]. Specifically, LY2409881 downregulated c-FLIP, upregulated DR4 and caspase-8 (extrinsic), and increased pro-apoptotic BAX while decreasing anti-apoptotic MCL-1 and BCL-2 (intrinsic) [1]. This dual-pathway activation is not universally reported for other IKK2 inhibitors at comparable concentrations.

cell cycle arrest apoptosis c-FLIP

LY2409881 Application Scenarios: Preclinical Lymphoma Models and NF-κB Pathway Dissection


Preclinical Efficacy Studies in B-Cell and T-Cell Lymphoma Xenograft Models

LY2409881 is ideally suited for in vivo proof-of-concept studies evaluating IKK2 inhibition in lymphoma. Its validated antitumor activity in SCID-beige mouse xenograft models (50-200 mg/kg i.p., twice weekly) [1] provides a robust experimental framework. Researchers can directly compare tumor growth inhibition and pharmacodynamic biomarkers of NF-κB suppression.

Investigating NF-κB Pathway Dynamics and Apoptotic Mechanisms in DLBCL

The compound's ability to induce G1 arrest and activate both intrinsic and extrinsic apoptotic pathways [2] makes it a powerful tool for dissecting NF-κB-regulated survival networks. Western blot analysis of c-FLIP, BCL-2 family proteins, and caspase activation can be performed in LY2409881-treated DLBCL cell lines to elucidate pathway crosstalk.

Combination Therapy Studies with HDAC Inhibitors

LY2409881's documented synergy with romidepsin [1] supports its use in combination studies exploring epigenetic and NF-κB pathway co-targeting. Researchers can employ combination index (CI) analysis in DLBCL cell lines to validate synergistic effects and investigate underlying mechanisms such as p65 suppression.

Kinase Selectivity Profiling and Off-Target Assessment

Given its >10-fold selectivity window over IKK1 and >300 other kinases , LY2409881 serves as a reference compound for benchmarking new IKK2 inhibitors. Comparative kinase profiling can be conducted to assess the selectivity of novel chemical entities relative to this established tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2409881

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.